7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
This compound features a fused dihydrocyclopenta[c]chromen-4(1H)-one core, a bicyclic structure combining a cyclopentane ring with a chromenone (coumarin derivative). Attached via a 2-hydroxypropoxy linker is a 1H-benzo[d]imidazole group, a heterocyclic aromatic moiety known for its role in medicinal chemistry (e.g., kinase inhibition, DNA interaction) . The hydroxypropoxy chain likely enhances solubility and modulates pharmacokinetics.
Properties
IUPAC Name |
7-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-14(11-24-13-23-19-6-1-2-7-20(19)24)12-27-15-8-9-17-16-4-3-5-18(16)22(26)28-21(17)10-15/h1-2,6-10,13-14,25H,3-5,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXZRNVOAFMQLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(CN4C=NC5=CC=CC=C54)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions, such as using polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.
Attachment of the Hydroxypropoxy Group: The hydroxypropoxy group can be introduced through nucleophilic substitution reactions, where the benzimidazole is reacted with an appropriate epoxide or halohydrin under basic conditions.
Cyclization to Form the Dihydrocyclopenta[c]chromenone: The final step involves the cyclization of the intermediate to form the dihydrocyclopenta[c]chromenone structure, which can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions to form dihydrobenzimidazole derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogenation can be performed using catalysts such as palladium on carbon or platinum oxide.
Substitution: Nucleophilic substitution can be carried out using reagents like alkyl halides, tosylates, or mesylates under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The benzimidazole moiety can interact with various enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may affect cellular signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its dihydrocyclopenta[c]chromenone core, distinguishing it from other benzimidazole-chromenone hybrids. Below is a comparative analysis with structurally related compounds:
Key Observations
Compounds with direct benzimidazole attachments (e.g., ) lack the hydroxypropoxy linker, reducing conformational flexibility but simplifying synthesis .
Methylation on benzimidazole (e.g., ) improves metabolic stability by blocking oxidative degradation pathways.
Synthetic Accessibility :
- The target compound’s hydroxypropoxy linker may require multi-step synthesis (similar to compound 12’s propoxy chain ), whereas direct benzimidazole coupling (e.g., ) achieves higher yields (32% vs. 47% for compound 12 ).
Physicochemical Properties: The hydroxypropoxy group in the target compound likely enhances aqueous solubility compared to lipophilic phenoxy analogs (e.g., compound 5 ). Lower molecular weight analogs (e.g., , 306 g/mol) may exhibit better bioavailability than the target compound (409 g/mol).
Research Findings
- Biological Activity Trends: Benzimidazole-chromenone hybrids often exhibit antiproliferative activity. For example, compound 12 showed moderate cytotoxicity in preliminary assays (data unspecified), likely due to its chloro-benzimidazole group.
Biological Activity
The compound 7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, typically starting from simpler benzimidazole derivatives. The structural framework includes a benzimidazole moiety linked to a cyclopentachromene core through a hydroxypropoxy group. This unique structure is believed to contribute to its biological activity.
Anticancer Properties
Research indicates that compounds containing benzimidazole frameworks exhibit anticancer properties. For instance, studies have shown that related compounds can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK pathways .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit D-amino acid oxidase (DAAO), an enzyme implicated in several neurological disorders. The structure-activity relationship studies suggest that modifications on the benzimidazole ring significantly affect inhibitory potency, with IC50 values ranging from 70 nM to over 100 µM for various derivatives . This inhibition can lead to increased levels of D-serine, a crucial neurotransmitter involved in synaptic plasticity and memory formation.
Antimicrobial Activity
Recent investigations have also highlighted the antimicrobial potential of benzimidazole derivatives against pathogens like Pseudomonas aeruginosa. Compounds targeting quorum sensing mechanisms have shown promise as adjuvant therapies, reducing virulence factors and biofilm formation . The specific compound under study may exhibit similar properties due to its structural characteristics.
In Vivo Studies
In vivo studies involving related benzimidazole compounds have demonstrated efficacy in animal models. For example, one study reported that a benzimidazole derivative significantly reduced tumor growth in xenograft models at doses as low as 10 mg/kg . These findings underscore the potential therapeutic applications of the compound in oncology.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary data suggest that modifications to the hydroxypropoxy group can enhance bioavailability and decrease clearance rates in animal models .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that variations in substituents on the benzimidazole ring and cyclopentachromene core significantly influence biological activity. Key observations include:
- Positioning of Hydroxy Groups : Hydroxylation at specific positions enhances enzyme inhibition.
- Size and Electronegativity of Substituents : Larger or more electronegative groups tend to increase binding affinity to target enzymes.
| Modification Type | Effect on Activity | IC50 Range |
|---|---|---|
| Hydroxyl Group Positioning | Enhanced DAAO inhibition | 70 nM - 100 µM |
| Substituent Size | Increased binding affinity | Varies significantly |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the 2,3-dihydrocyclopenta[c]chromen-4(1H)-one scaffold?
- Methodological Answer : The core structure is synthesized via cyclization reactions using substituted chromenones. outlines a route where intermediates undergo Claisen-Schmidt condensation followed by cyclization under acidic conditions (e.g., H₂SO₄ in ethanol). Key steps include controlling reaction temperature (70–80°C) and purification via silica gel chromatography .
Q. How are benzimidazole moieties introduced into coumarin-based derivatives?
- Methodological Answer : Benzimidazole coupling typically involves nucleophilic substitution or Mitsunobu reactions. For example, in , a hydroxypropoxy linker is functionalized with benzimidazole using K₂CO₃ as a base in DMF at 80°C. Yields range from 47–70%, with purity confirmed by TLC and recrystallization .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Used to confirm the hydroxypropoxy linker (δ 3.8–4.2 ppm for oxymethylene protons) and benzimidazole aromaticity (δ 7.2–8.5 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 446.1 [M+H]+ for chloro-substituted analogs) .
- Melting Point Analysis : Ensures compound purity (e.g., 162–208°C ranges in ) .
Advanced Research Questions
Q. How can substituents on the benzimidazole ring influence bioactivity?
- Methodological Answer : Substituent effects are studied via systematic SAR:
- Electron-Withdrawing Groups (e.g., -Cl) : Enhance metabolic stability but may reduce solubility ( reports 47% yield for 2-chloro derivatives) .
- Methoxy Groups : Improve binding affinity to targets like monoamine oxidase (MAO), as seen in ’s trimethoxy analogs .
- Table : Bioactivity vs. Substituents
| Substituent | Yield (%) | Melting Point (°C) | Bioactivity Trend |
|---|---|---|---|
| -H | 54 | 207–208 | Moderate |
| -CH₃ | 55 | 183–185 | Low |
| -Cl | 47 | 162–166 | High |
Q. What computational methods aid in predicting binding modes with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with enzymes like MAO. highlights compound 9c binding to α-glucosidase via hydrogen bonds with catalytic residues (e.g., Asp349), validated by RMSD plots over 100 ns simulations .
Q. How do researchers resolve contradictions in solubility vs. activity data?
- Methodological Answer :
- Solubility Enhancement : Use PEG-400 or DMSO co-solvents in bioassays ( uses 10% DMSO for LCMS-based activity screening) .
- LogP Optimization : Balance hydrophobic benzimidazole and hydrophilic hydroxypropoxy groups via Hansch analysis .
Data Analysis & Validation
Q. What strategies validate synthetic intermediates when spectral data overlap?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in dihydrocyclopenta[c]chromenone regions ( ) .
- HPLC-PDA : Detects impurities <0.5% ( uses C18 columns with acetonitrile/water gradients) .
Q. How is reaction scalability addressed for gram-scale synthesis?
- Methodological Answer :
- Catalyst Screening : shows CuI/DBU in THF improves Sonogashira coupling efficiency to 70% at 50°C .
- Continuous Flow Systems : Reduce side reactions in benzimidazole formation (noted in ’s supplementary protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
